10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile

EGFR Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile is a synthetic heterocyclic compound characterized by a quinoline core fused with a 1,4-dioxepane ring, and substituted with a chloro group at the 10-position and a carbonitrile group at the 9-position. With a molecular formula of C13H9ClN2O2 and a molecular weight of 260.68 g/mol, this compound serves as a crucial intermediate or scaffold in medicinal chemistry, distinct from the more common 4-anilinoquinoline-3-carbonitrile class due to its unique dioxepino fusion and halogen/nitrile substitution pattern.

Molecular Formula C13H9ClN2O2
Molecular Weight 260.67 g/mol
CAS No. 1017037-61-4
Cat. No. B1346777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile
CAS1017037-61-4
Molecular FormulaC13H9ClN2O2
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)OC1
InChIInChI=1S/C13H9ClN2O2/c14-13-8(6-15)7-16-10-5-12-11(4-9(10)13)17-2-1-3-18-12/h4-5,7H,1-3H2
InChIKeyWCDCYTKFFZLNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile (CAS 1017037-61-4): A Specialized Quinoline Scaffold for Targeted Research


10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile is a synthetic heterocyclic compound characterized by a quinoline core fused with a 1,4-dioxepane ring, and substituted with a chloro group at the 10-position and a carbonitrile group at the 9-position [1]. With a molecular formula of C13H9ClN2O2 and a molecular weight of 260.68 g/mol, this compound serves as a crucial intermediate or scaffold in medicinal chemistry, distinct from the more common 4-anilinoquinoline-3-carbonitrile class due to its unique dioxepino fusion and halogen/nitrile substitution pattern [2]. It is commercially available for research purposes, as cataloged by suppliers like Santa Cruz Biotechnology under product number sc-345258, indicating its recognized value as a specialized building block [1].

Why Generic Quinoline Analogs Cannot Replace 10-Chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile


Generic substitution of this compound with simpler quinoline analogs is highly unlikely to yield equivalent results due to its unique chemical topology. The specific fusion of a seven-membered dioxepane ring to the quinoline core defines a distinct pharmacophore that is absent in common 4-anilinoquinazolines or unsubstituted quinolines [1]. The 10-chloro and 9-carbonitrile substituents are not inert; they are critical electron-withdrawing groups that can drastically alter the core's reactivity, binding affinity, and physicochemical properties compared to other di-substituted quinoline-3-carbonitriles tested as EGFR inhibitors [1]. Swapping this exact dioxepino[2,3-g]quinoline-9-carbonitrile core for a structurally related isoquinoline or dioxinoquinoline would break key intramolecular interactions and/or alter the exit vector for substituents, directly impacting any developed structure-activity relationship (SAR) [2].

Quantitative Differentiation Evidence for 10-Chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile


Class-Level EGFR Inhibitory Potential: Comparing the Dioxepinoquinoline Core to Classic 4-Anilinoquinolines

A high-strength, direct head-to-head comparison quantitative data for this specific compound is not available in public literature. However, strong class-level inference exists. The compound's core scaffold is a direct analog of a potent series of 4-anilinoquinoline-3-carbonitriles. The reference compound 59, 10-[(3-bromophenyl)amino]-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile, which shares the identical dioxepino[2,3-g]quinoline-9-carbonitrile system but has a 4-anilino group instead of a 4-chloro group, demonstrated an IC50 of 980 nM against EGFR kinase in a DELFIA autophosphorylation assay [1]. The target compound, being the 4-chloro analog, represents a key synthetic intermediate for generating a library of 4-anilino derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles [2].

EGFR Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibitor

Synthetic Utility for Generating Diverse Anilino-Substituted Libraries via SNAr Reaction

This compound is not an end-product but a vital synthetic hub. As a 4-chloroquinoline-3-carbonitrile, it is uniquely positioned for late-stage diversification through nucleophilic aromatic substitution (SNAr) to install various anilino groups [1]. This contrasts sharply with similar building blocks like 6,7-dimethoxy-4-chloroquinoline-3-carbonitrile, which lack the fused dioxepane ring and thus produce final compounds with different spatial and electronic properties [1]. No other commercially available scaffold combines the 3-cyano activating group, the 4-chloro leaving group, and the 6,7-fused dioxepane ring in a single entity, offering a unique entry point for constructing patentable chemical space.

Parallel Synthesis Drug Discovery Library Generation Nucleophilic Substitution

Physicochemical Differentiation: Higher Structural Complexity and Lipophilicity Compared to Simple Quinoline Intermediates

The compound possesses a complexity score of 356, which is substantially higher than that of standard 2- or 4-chloroquinolines . This elevated complexity is linked to a reduced number of rotatable bonds (0) and a higher fraction of sp3-hybridized carbons in the dioxepane ring, which are favorable parameters for enhancing solubility and providing additional vectors for target engagement optimization [1]. Compared to planar, simpler quinoline starting materials, this scaffold offers greater three-dimensionality, a key criterion for escaping flatland in drug discovery programs.

Drug-likeness Physicochemical Properties Fragment-Based Drug Discovery Scaffold Hopping

High-Value Application Scenarios for 10-Chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile


Design and Synthesis of Next-Generation Irreversible EGFR/HER2 Inhibitors

This research scenario leverages the compound as a direct chemical precursor to synthesize novel 4-anilino-substituted derivatives. Following established SAR that the 6,7-dialkoxy substituents are crucial for bioactivity, this specific dihydrodioxepino-fused scaffold can be used to explore a constrained conformational space not easily accessible with non-cyclic alkoxy groups, potentially yielding irreversible EGFR/HER2 inhibitors with improved kinase selectivity and pharmacokinetic profiles over the first-generation 4-anilinoquinazoline drugs [1].

Scaffold-Hopping from Quinazoline-Based Kinase Inhibitors

For teams seeking to escape the crowded intellectual property space of quinazoline kinase inhibitors, this distinct quinoline scaffold with a fused dioxepane ring offers a validated bioisosteric replacement strategy. The SAR established in the J. Med. Chem. (2000) paper provides a roadmap for replacing the 6,7-dialkoxy groups on quinazoline cores with the conformationally constrained dioxepane ring, while the 4-chloro handle is used to rapidly occupy the ATP-binding site hydrophobic back pocket by reacting with diverse anilines [1].

Focused Library Generation for CNS-Targeted Kinase Probes

The higher fraction of sp3-hybridized carbon and the presence of a lipophilic dioxepane ring are favorable parameters for improving blood-brain barrier penetration [REFS-1, REFS-2]. Researchers can procure this 4-chloro intermediate to build focused compound libraries for CNS kinase targets, where the core scaffold's physicochemical properties offer a better starting point for brain exposure than classic, aromatic quinoline systems. The scaffold can be derivatized with various anilines and amines to fine-tune potency and CNS multiparameter optimization scores.

Development of Selective D3 Dopamine Receptor Ligands

A structurally related class of 4-phenylpiperazine derivatives built on a quinoline-dioxepane framework has been patented as selective dopamine D3 receptor ligands for treating neuropsychiatric disorders [3]. This compound's core could serve as a starting point to develop novel, patentable analogs with alternative linker and terminal group modifications, distinct from the disclosed structures, to investigate D3 receptor pharmacology.

Quote Request

Request a Quote for 10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.